molecular formula C13H10Cl2FN B3341618 2,4-Dichloro-N-(3-fluorobenzyl)aniline CAS No. 1036576-63-2

2,4-Dichloro-N-(3-fluorobenzyl)aniline

Cat. No.: B3341618
CAS No.: 1036576-63-2
M. Wt: 270.13 g/mol
InChI Key: GLEDCFXJGHWYKQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10Cl2FN. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions and a 3-fluorobenzyl group at the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(3-fluorobenzyl)aniline typically involves the following steps:

    Nitration and Reduction: The starting material, 2,4-dichloroaniline, undergoes nitration to form 2,4-dichloro-1-nitrobenzene. This intermediate is then reduced to 2,4-dichloroaniline.

    N-Alkylation: The 2,4-dichloroaniline is then subjected to N-alkylation with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(3-fluorobenzyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

    Substitution: Formation of substituted anilines or phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,4-Dichloro-N-(3-fluorobenzyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(3-fluorobenzyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Lacks the 3-fluorobenzyl group, making it less versatile in certain reactions.

    3-Fluoroaniline: Lacks the dichloro substitution, affecting its reactivity and applications.

    N-(3-Fluorobenzyl)aniline: Lacks the dichloro substitution, impacting its chemical properties.

Uniqueness

2,4-Dichloro-N-(3-fluorobenzyl)aniline is unique due to the combination of dichloro and fluorobenzyl substitutions, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[(3-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FN/c14-10-4-5-13(12(15)7-10)17-8-9-2-1-3-11(16)6-9/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEDCFXJGHWYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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